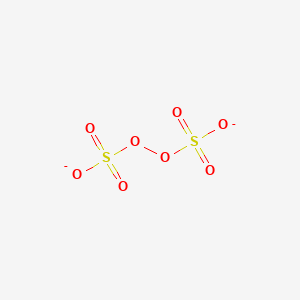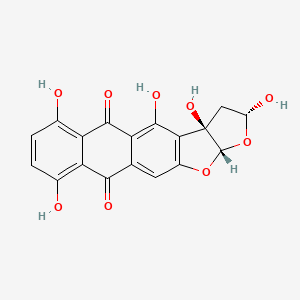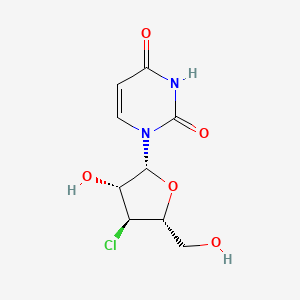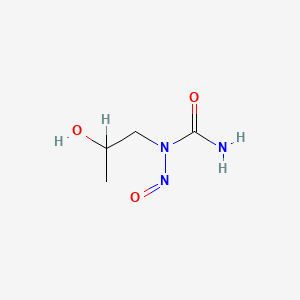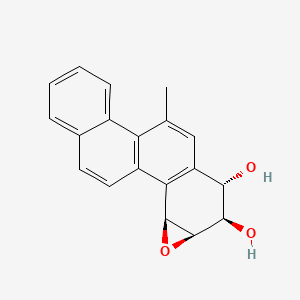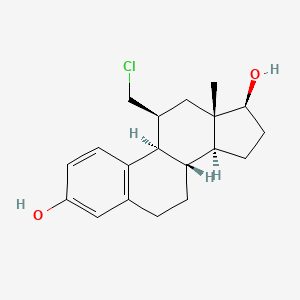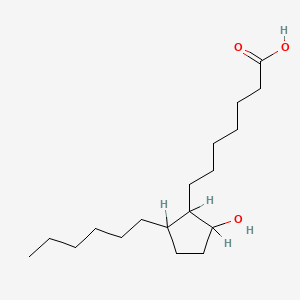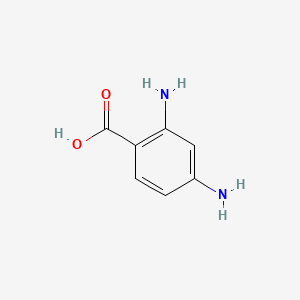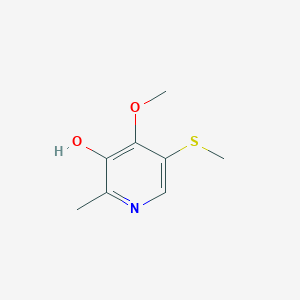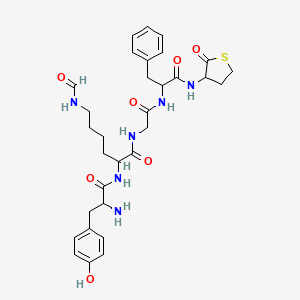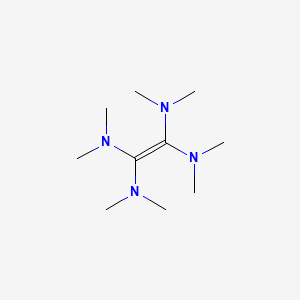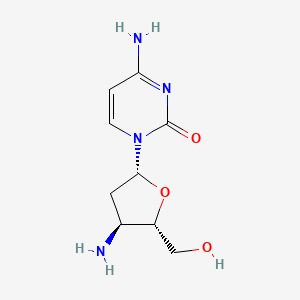![molecular formula C25H34ClN5O3 B1198123 1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride CAS No. 99899-46-4](/img/structure/B1198123.png)
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is a complex organic compound that combines the structural features of adamantane, piperazine, and quinazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of the adamantane carbonyl derivative
Adamantane Carbonyl Derivative Preparation: The adamantane carbonyl derivative can be synthesized through the oxidation of adamantane using reagents such as potassium permanganate or chromium trioxide.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the adamantane carbonyl derivative reacts with piperazine under basic conditions.
Quinazoline Core Formation: The quinazoline core is formed through a cyclization reaction involving the piperazine-adamantane intermediate and appropriate reagents such as formamide or ammonium formate.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized to introduce additional functional groups.
Reduction: The quinazoline core can be reduced under specific conditions to modify its electronic properties.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of carboxylic acids or ketones, while substitution reactions on the piperazine ring can introduce various alkyl or acyl groups.
科学研究应用
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets in the body. The adamantane moiety is known for its ability to interact with lipid membranes, potentially altering their properties. The piperazine ring can interact with various receptors and enzymes, while the quinazoline core is known for its ability to inhibit certain kinases involved in cell signaling pathways. Together, these interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
4-(1-Adamantyl)phenol: Studied for its potential antioxidant effects.
2-(4-(1-Adamantyl)phenyl)ethanol: Investigated for its potential use in drug delivery systems.
Uniqueness
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is unique due to its combination of structural features from adamantane, piperazine, and quinazoline. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
属性
CAS 编号 |
99899-46-4 |
|---|---|
分子式 |
C25H34ClN5O3 |
分子量 |
488 g/mol |
IUPAC 名称 |
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H33N5O3.ClH/c1-32-20-10-18-19(11-21(20)33-2)27-24(28-22(18)26)30-5-3-29(4-6-30)23(31)25-12-15-7-16(13-25)9-17(8-15)14-25;/h10-11,15-17H,3-9,12-14H2,1-2H3,(H2,26,27,28);1H |
InChI 键 |
HCJVAJSDWNZAJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
Key on ui other cas no. |
99899-46-4 |
同义词 |
2-(4-(1-adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline HCl SM 911 SM-911 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)

